molecular formula C9H6FN3O2 B061793 4-amino-8-fluorocinnoline-3-carboxylic acid CAS No. 161373-45-1

4-amino-8-fluorocinnoline-3-carboxylic acid

Cat. No.: B061793
CAS No.: 161373-45-1
M. Wt: 207.16 g/mol
InChI Key: NOIHXHCMSBSYKZ-UHFFFAOYSA-N
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Description

4-Amino-8-fluorocinnoline-3-carboxylic acid (CAS 161373-45-1) is a high-value cinnoline-based building block designed for advanced research and development. This compound features a multifunctional molecular scaffold that integrates a carboxylic acid, an amino group, and a fluorine atom, making it a versatile precursor in organic synthesis and medicinal chemistry. Research Applications & Value: Pharmaceutical Intermediate: The cinnoline core is a privileged structure in drug discovery. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules, with potential applications in creating enzyme inhibitors and receptor modulators. Versatile Building Block: Its distinct structure allows for extensive derivatization. The carboxylic acid moiety enables amide coupling or ester formation, the amino group is suitable for diazotization or condensation reactions, and the fluorine atom can influence electronic properties and metabolic stability. This multifunctionality supports the synthesis of diverse compound libraries. Mechanism & Binding Studies: While the specific mechanism of action for this base compound is research-dependent, its derivatives can be designed to mimic quinoline-based drugs. Related 4-oxo-quinoline-3-carboxylic acid derivatives are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, suggesting the cinnoline scaffold's potential for interaction with similar enzymatic pockets. Researchers can leverage this compound to explore new chemical space and develop novel substances for antibacterial and other therapeutic areas. Please Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-amino-8-fluorocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-5-3-1-2-4-6(11)8(9(14)15)13-12-7(4)5/h1-3H,(H2,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHXHCMSBSYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN=C2C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167131
Record name 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate
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Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161373-45-1
Record name 4-Amino-8-fluoro-3-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161373-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange via Nucleophilic Aromatic Substitution

Classical halogen exchange remains the most reliable method for introducing fluorine at position 8. Starting with 8-chlorocinnoline-3-carboxylic acid , treatment with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 180°C for 24 hours replaces chlorine with fluorine (yield: 72%). The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, with the electron-withdrawing carboxylic acid group at position 3 activating the ring toward displacement.

Table 1: Halogen Exchange Optimization

ConditionsSolventTemperature (°C)Time (h)Yield (%)
KF, DMSODMSO1802472
CsF, DMFDMF1601865
TBAF, AcetonitrileMeCN1004841

Direct Electrophilic Fluorination

Electrophilic agents like Selectfluor® enable direct C–H fluorination but require precise directing groups. In model studies, cinnoline-3-carboxylic acid reacts with Selectfluor® (2.5 equiv) in acetic acid at 80°C, achieving 38% fluorination at position 8. The carboxylate group directs electrophilic attack through resonance effects, though competing side reactions limit efficiency.

Introduction of the Amino Group at Position 4

Nitration-Reduction Sequence

The nitro group serves as a convertible precursor for the amino functionality. 8-fluorocinnoline-3-carboxylic acid undergoes nitration with fuming nitric acid (90%) in concentrated sulfuric acid at 0°C, affording 4-nitro-8-fluorocinnoline-3-carboxylic acid (yield: 85%). Subsequent reduction with H₂/Pd-C in ethanol at 25°C quantitatively yields the target amino derivative.

Critical Note: Over-reduction of the cinnoline ring is avoided by using low hydrogen pressure (1 atm) and monitoring reaction progress via thin-layer chromatography (TLC).

Catalytic Amination

Modern approaches employ Buchwald-Hartwig amination for direct C–N bond formation. Treating 8-fluoro-3-bromocinnoline with ammonia gas (5 atm) in the presence of Pd₂(dba)₃ and Xantphos in toluene at 110°C installs the amino group with 54% yield. While promising, this method requires halogenation at position 4, adding synthetic steps.

Carboxylic Acid Group Installation

Nitrile Hydrolysis

The carbonitrile intermediate 8-fluoro-4-nitrocinnoline-3-carbonitrile undergoes hydrolysis in 6 M HCl at reflux (110°C, 12 hours), converting the nitrile to carboxylic acid (yield: 89%). Alternatively, basic hydrolysis with 40% NaOH at 80°C followed by acidification achieves comparable results (yield: 84%).

Oxidation of Alcohols

While less common, oxidizing 3-hydroxymethylcinnoline derivatives with KMnO₄ in acidic medium provides an alternative pathway. However, over-oxidation to ketones and poor regiocontrol limit utility.

Integrated Synthetic Pathways

Route A: Sequential Functionalization

  • Cyclocondensation : 2-fluoro-6-nitroaniline + ethyl cyanoacetate → 8-fluoro-4-nitrocinnoline-3-carbonitrile.

  • Nitrile hydrolysis : HCl reflux → 8-fluoro-4-nitrocinnoline-3-carboxylic acid.

  • Nitro reduction : H₂/Pd-C → this compound.
    Total yield : 52% (3 steps).

Route B: Late-Stage Fluorination

  • Cyclization : m-chloroanilino-3-propionic acid → 8-chlorocinnoline-3-carboxylic acid.

  • Halogen exchange : KF/DMSO → 8-fluorocinnoline-3-carboxylic acid.

  • Nitration-Reduction : HNO₃ → nitro intermediate → H₂/Pd-C → target compound.
    Total yield : 41% (3 steps).

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.52 (s, 1H, H-5), 7.89 (d, J = 8.5 Hz, 1H, H-7), 6.25 (s, 2H, NH₂).
¹³C NMRδ 167.8 (COOH), 158.1 (C-F), 144.2 (C-NH₂), 122–135 (aromatic carbons).
IR1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (NH₂).

Challenges and Optimization Opportunities

  • Regioselectivity in Fluorination : Competing fluorination at positions 6 and 8 reduces yields in electrophilic methods. Introducing steric directing groups (e.g., bulky esters) may improve selectivity.

  • Acid Sensitivity : The carboxylic acid group promotes decarboxylation above 200°C. Low-temperature reactions (<100°C) and inert atmospheres mitigate degradation.

  • Amino Group Protection : During nitration, unprotected amino groups oxidize readily. Temporary protection with acetyl or Boc groups is under investigation .

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-amino-8-fluorocinnoline-3-carboxylic acid with analogs sharing key structural motifs, such as fluorine substitution, amino groups, or carboxylic acid functionality.

Cinnoline Derivatives

  • 4-Amino-8-methylcinnoline-3-carboxylic acid Molecular Formula: C₁₀H₉N₃O₂ (methyl substitution at position 8). Applications: Methyl groups are often used to modulate metabolic stability in drug design.

Quinoline and Naphthyridine Derivatives

  • 4-Amino-8-chloroquinoline-3-carboxylic acid Molecular Formula: C₁₀H₇ClN₂O₂. Key Differences: Chlorine at position 8 enhances electronegativity and steric bulk compared to fluorine, affecting receptor binding. LogP = 2.749, tPSA = 76.21 . Applications: Chlorinated quinolines are explored for antimicrobial activity due to halogen-mediated interactions with bacterial enzymes.
  • 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 63010-70-8) Molecular Formula: C₁₀H₆FNO₃. Key Differences: A hydroxyl group replaces the amino group at position 4, increasing acidity (pKa ~4–5 for the hydroxyl vs. ~9–10 for amino). Molecular weight = 207.16 g/mol (identical to the target compound) . Applications: Hydroxyquinolines are studied for metal chelation and antiviral properties.
  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Key Differences: The naphthyridine core introduces an additional nitrogen atom, altering π-π stacking interactions. Synthesized via substitution and hydrolysis steps, optimized for high yield and minimal by-products . Applications: Fluoronaphthyridines are potent DNA gyrase inhibitors (e.g., fluoroquinolone antibiotics).

Trifluoromethyl-Substituted Analogs

  • 4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid Molecular Formula: C₁₁H₇F₃N₂O₂. Key Differences: The trifluoromethyl group (–CF₃) is highly electron-withdrawing and lipophilic (LogP > 3), enhancing metabolic resistance . Applications: Trifluoromethyl groups improve blood-brain barrier penetration in CNS-targeted drugs.

Physicochemical and Structural Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Substituents (Positions) LogP tPSA Key Features
This compound Cinnoline C₉H₆FN₃O₂ 207.16 –NH₂ (4), –F (8), –COOH (3) High polarity, potential H-bond donor
4-Amino-8-methylcinnoline-3-carboxylic acid Cinnoline C₁₀H₉N₃O₂ 203.20 –NH₂ (4), –CH₃ (8), –COOH (3) Increased hydrophobicity
4-Amino-8-chloroquinoline-3-carboxylic acid Quinoline C₁₀H₇ClN₂O₂ 222.63 –NH₂ (4), –Cl (8), –COOH (3) 2.749 76.21 Enhanced steric bulk
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Quinoline C₁₀H₆FNO₃ 207.16 –OH (4), –F (8), –COOH (3) Acidic, metal-chelating
4-Amino-8-(trifluoromethyl)-3-quinolinecarboxylic acid Quinoline C₁₁H₇F₃N₂O₂ 256.18 –NH₂ (4), –CF₃ (8), –COOH (3) >3 High lipophilicity

Key Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity favor hydrogen bonding and dipole interactions, while chlorine’s larger size enhances van der Waals forces .
  • Amino vs. Hydroxy Groups: Amino groups (basic) improve solubility in acidic environments, whereas hydroxy groups (acidic) enhance solubility in basic conditions .
  • Core Structure Impact: Cinnolines exhibit distinct π-electron distributions compared to quinolines, influencing binding to aromatic residues in proteins .

Biological Activity

4-Amino-8-fluorocinnoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a cinnoline backbone, which is known for its pharmacological properties. The introduction of an amino group and a fluorine atom enhances its biological activity by influencing the compound's electronic properties and interaction with biological targets.

Table 1: Key Structural Features of this compound

FeatureDescription
Molecular FormulaC10H8FN3O2
Molecular Weight223.19 g/mol
Functional GroupsAmino (-NH2), Carboxylic Acid (-COOH), Fluoro (-F)
Core StructureCinnoline

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of cinnoline have been tested against various bacterial strains, showing promising results in inhibiting growth. A study reported that certain derivatives displayed potent antibacterial and antifungal activity, suggesting the potential for development into therapeutic agents against infectious diseases .

Antitumor Effects

The antitumor activity of this compound has been evaluated using various cancer cell lines. Notably, compounds containing the cinnoline structure have demonstrated cytotoxic effects against breast cancer (MCF-7) cells. In vitro assays using the MTT method showed that these compounds significantly inhibited cell proliferation compared to control drugs like Doxorubicin .

Case Study: Anticancer Activity
In a controlled study, several synthesized derivatives were tested for their anticancer effects on MCF-7 cells. The results indicated that specific modifications to the cinnoline structure enhanced cytotoxicity, with some derivatives achieving IC50 values lower than those of standard chemotherapeutic agents.

Central Nervous System (CNS) Activity

Some studies have also explored the effects of this compound on the central nervous system. Pharmacological tests revealed that certain derivatives exhibited significant CNS activity, which could be attributed to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial effects, it is proposed that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. In terms of anticancer activity, these compounds may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key proteins involved in cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-8-fluorocinnoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a quinoline or cinnoline core structure. Fluorination at the 8-position is typically achieved using fluorinating agents like Selectfluor under anhydrous conditions (e.g., DMF at 80°C for 12–24 hours) .
  • Step 2 : Introduce the amino group at the 4-position via nucleophilic substitution or catalytic hydrogenation of a nitro precursor (e.g., using Pd/C and H₂ in ethanol) .
  • Step 3 : Carboxylic acid functionalization at the 3-position often involves hydrolysis of ester intermediates (e.g., NaOH in aqueous ethanol at reflux) .
  • Key Variables : Reaction temperature, solvent polarity, and stoichiometric ratios of fluorinating agents critically impact yield. For example, excess fluorinating agents may lead to byproducts like 6,8-difluoro derivatives .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

  • Analytical Workflow :

  • NMR : 1^1H NMR (DMSO-d₆) typically shows a singlet for the NH₂ group (δ 6.8–7.2 ppm) and downfield shifts for aromatic protons adjacent to fluorine (δ 8.1–8.5 ppm) .
  • MS : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ (theoretical m/z for C₉H₆FN₃O₂: 224.0464).
  • XRD : Single-crystal X-ray diffraction resolves fluorine positioning and hydrogen-bonding networks, critical for confirming regioselectivity .

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